Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate
CAS No.: 502841-91-0
Cat. No.: VC2523578
Molecular Formula: C13H16BrNO6
Molecular Weight: 362.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 502841-91-0 |
|---|---|
| Molecular Formula | C13H16BrNO6 |
| Molecular Weight | 362.17 g/mol |
| IUPAC Name | ethyl 3-amino-3-(3-bromophenyl)propanoate;oxalic acid |
| Standard InChI | InChI=1S/C11H14BrNO2.C2H2O4/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;3-1(4)2(5)6/h3-6,10H,2,7,13H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | WFHZKGVEKQGFSE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(C1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O |
| Canonical SMILES | CCOC(=O)CC(C1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is characterized by its distinctive molecular structure and physical properties. The compound consists of an ethyl 3-amino-3-(3-bromophenyl)propanoate component paired with oxalic acid.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 502841-91-0 |
| Molecular Formula | C₁₃H₁₆BrNO₆ |
| Molecular Weight | 362.17 g/mol |
| PubChem CID | 16495256 |
| IUPAC Name | ethyl 3-amino-3-(3-bromophenyl)propanoate;oxalic acid |
| MDL Number | MFCD02663240 |
The compound features a bromine atom at the meta position of the phenyl ring, which significantly influences its physicochemical properties and potential biological interactions .
Structural Components
The molecular structure consists of several key functional groups:
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An ethyl ester group (-COOEt)
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A primary amino group (-NH₂)
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A 3-bromophenyl moiety
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Oxalic acid component (as salt former)
The bromine substituent at the meta position of the phenyl ring creates a unique electronic distribution that affects the compound's reactivity and binding properties in biological systems .
Physical and Chemical Properties
Understanding the physical and chemical properties of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is essential for its handling, storage, and application in research settings.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | Crystalline powder |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
| Topological Polar Surface Area | 127 Ų |
| Heavy Atom Count | 21 |
| Complexity | 282 |
| Undefined Atom Stereocenter Count | 1 |
The compound has moderate water solubility due to the presence of both hydrophilic (amino, ester, oxalate) and hydrophobic (bromophenyl) moieties .
Chemical Reactivity
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate demonstrates reactivity patterns typical of beta-amino esters:
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The primary amino group can participate in nucleophilic substitution reactions
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The ester group is susceptible to hydrolysis under basic or acidic conditions
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The bromine substituent allows for further functionalization through metal-catalyzed coupling reactions
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The oxalate component can dissociate in solution, affecting solubility and crystallinity
The presence of an undefined stereocenter suggests that the commercial form may exist as a racemic mixture unless specifically synthesized as a single enantiomer .
Synthesis Methodologies
Several synthetic approaches have been developed for the preparation of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate and related compounds.
Transition Metal-Catalyzed Cross-Coupling
One common approach involves palladium-catalyzed Negishi cross-coupling reactions. This method typically employs:
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A zinc reagent
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Palladium catalyst such as Pd₂(dba)₃
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Phosphine ligands like SPhos
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Aryl bromides or triflates as coupling partners
This synthetic route can achieve good to excellent yields with high stereoselectivity under optimized conditions .
Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives represents another important synthetic pathway:
| Catalyst System | Substrate | Conditions | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|---|
| Rh-BDPMI | (E)-β-acylamino acrylates | 1 atm H₂ | 58-100 | 89-97 |
| Rh-phosphoramidite | (E)-enamines | CH₂Cl₂ or i-PrOH, 1-25 bar H₂ | 100 | 98-99 |
| Rh-diphenylphosphino-propane | (E)-enamines | TFE, 1 bar H₂ | - | 52-97 |
These methods demonstrate the ability to control stereochemistry during the synthesis, which is crucial for potential biological applications .
Formation of Oxalate Salt
The oxalate salt is typically formed by treating the free base of Ethyl 3-amino-3-(3-bromophenyl)propanoate with oxalic acid in an appropriate solvent system. This salt formation often improves:
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Crystallinity
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Stability
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Handling properties
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Solubility profile
The oxalate counterion can influence the physicochemical properties of the compound, making it more suitable for certain applications and formulations .
Structural Analogs and Derivatives
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate belongs to a broader family of beta-amino acid derivatives with varying substituents and salt forms.
Positional Isomers
Several positional isomers have been reported with different substitution patterns:
| Compound | CAS Number | Position of Bromine | Salt Form |
|---|---|---|---|
| Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate | 502841-91-0 | meta | Oxalate |
| Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride | 1354940-98-9 | para | Hydrochloride |
| Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride | 502841-89-6 | ortho | Hydrochloride |
The position of the bromine atom on the phenyl ring can significantly affect the compound's electronic properties, steric profile, and biological activity .
Other Structural Variations
Additional structural analogs include:
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Variations in the ester group (methyl vs. ethyl)
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Different halogen substituents (chloro, fluoro, iodo)
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Alternative salt forms (hydrochloride, sulfate, free base)
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Stereochemically pure forms ((S) or (R) configuration)
These variations create a diverse chemical space that can be explored for structure-activity relationships in drug development .
Applications in Medicinal Chemistry
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate and related compounds have significant potential in medicinal chemistry and pharmaceutical research.
Pharmacological Significance
The compound exhibits several properties that make it valuable for drug development:
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The beta-amino acid scaffold is present in numerous bioactive compounds
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The bromophenyl moiety provides opportunities for receptor interactions through halogen bonding
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The ester functionality can act as a prodrug strategy or be hydrolyzed to the corresponding acid
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The compound's moderately complex structure allows for further derivatization
These characteristics make it a promising starting point for developing compounds with diverse biological activities.
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate.
Spectroscopic Properties
Several spectroscopic techniques are employed for the characterization of this compound:
| Analytical Technique | Key Information Provided |
|---|---|
| ¹H NMR | Proton environments, stereochemistry, purity |
| ¹³C NMR | Carbon framework, functional groups |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern |
| IR Spectroscopy | Functional group identification (NH₂, C=O, C-Br) |
| X-ray Crystallography | Absolute configuration, crystal packing |
The presence of the bromine atom provides a distinctive isotope pattern in mass spectrometry, aiding in compound identification .
Chromatographic Behavior
Chromatographic techniques are valuable for assessing purity and for separation of stereoisomers:
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HPLC analysis typically employs reverse-phase conditions with UV detection
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Chiral HPLC can resolve enantiomers if the compound exists as a racemic mixture
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TLC systems using various solvent combinations can aid in reaction monitoring
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Gas chromatography may require derivatization due to the compound's polarity
These analytical approaches ensure the quality and consistency of the compound for research applications .
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| Signal Word | Warning |
Appropriate precautionary measures should be implemented when handling this compound .
Research Developments and Future Prospects
The continued investigation of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate and related compounds presents several opportunities for advancement in both chemical methodology and biological applications.
Synthetic Methodology Innovations
Recent developments in synthetic approaches include:
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Improved asymmetric catalytic methods for stereoselective synthesis
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Green chemistry approaches with reduced environmental impact
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Flow chemistry adaptations for scalable production
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Catalyst innovations for higher efficiency and selectivity
These advancements are expanding access to this compound class with better control over stereochemistry and improved yields .
Emerging Applications
Future research directions may explore:
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Development of structure-activity relationships for specific biological targets
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Incorporation into peptidomimetic scaffolds
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Utilization as building blocks for more complex bioactive molecules
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Further derivatization through the bromine functionality
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Exploration of solid-state properties for improved formulation
The versatility of this compound class suggests continued relevance in medicinal chemistry and drug discovery efforts .
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